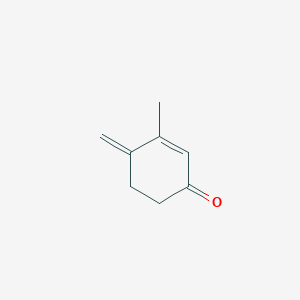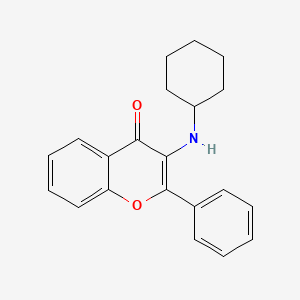
3-(Cyclohexylamino)-2-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a cyclohexylamino group attached to the chromen-4-one core, which is further substituted with a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then reacted with cyclohexylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of 3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one compounds.
科学的研究の応用
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-(cyclohexylamino)-1-propanesulfonic acid: A similar compound used as a buffering agent in biochemistry.
Cyclohexylamine: An organic compound with a cyclohexylamino group, used as an intermediate in the synthesis of other organic compounds.
Uniqueness
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one is unique due to its specific structural features, such as the chromen-4-one core and the presence of both cyclohexylamino and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
37816-09-4 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC名 |
3-(cyclohexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H21NO2/c23-20-17-13-7-8-14-18(17)24-21(15-9-3-1-4-10-15)19(20)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,22H,2,5-6,11-12H2 |
InChIキー |
DKPPGDRSFFKWSV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


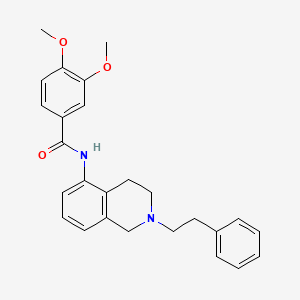

![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
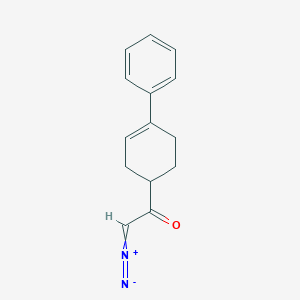
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
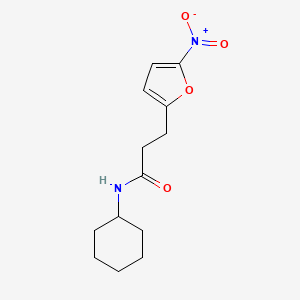
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

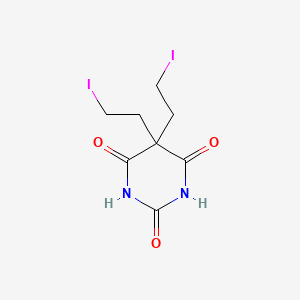
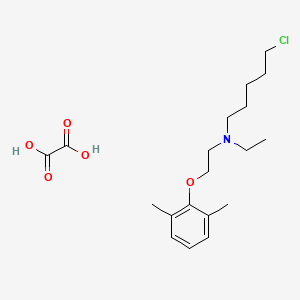
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

